MC-Aaa-nhch2och2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Aaa-nhch2och2cooh, also known as compound 20, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound’s structure allows it to link an antibody to a drug, facilitating the delivery of the drug directly to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Aaa-nhch2och2cooh involves multiple steps, including the formation of peptide bonds and the incorporation of functional groups that allow for its cleavable nature. The specific synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for scalability, ensuring consistent quality and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
MC-Aaa-nhch2och2cooh undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the drug from the antibody.
Substitution Reactions: The functional groups in the compound can undergo substitution reactions, allowing for the modification of its structure
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Cleavage Reagents: Enzymes or acidic conditions that facilitate the cleavage of the linker.
Substitution Reagents: Various nucleophiles and electrophiles that participate in substitution reactions
Major Products Formed
The major products formed from the reactions involving this compound include the cleaved drug and the antibody, which can then exert their therapeutic effects .
Scientific Research Applications
MC-Aaa-nhch2och2cooh has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of ADCs, facilitating the study of targeted drug delivery systems.
Biology: Helps in understanding the mechanisms of drug delivery and the interaction between antibodies and cancer cells.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of biopharmaceuticals, contributing to the advancement of personalized medicine .
Mechanism of Action
The mechanism of action of MC-Aaa-nhch2cooh involves its role as a linker in ADCs. The compound facilitates the attachment of a cytotoxic drug to an antibody, which specifically targets cancer cells. Upon binding to the cancer cell, the ADC is internalized, and the linker is cleaved, releasing the drug inside the cell. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PABC: Another cleavable ADC linker with a similar mechanism of action.
MC-Maleimide: A non-cleavable linker used in ADCs.
Uniqueness
MC-Aaa-nhch2och2cooh is unique due to its specific cleavable nature, which allows for precise control over the release of the drug. This property enhances the safety and efficacy of ADCs, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C22H33N5O9 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C22H33N5O9/c1-13(20(33)23-12-36-11-19(31)32)25-22(35)15(3)26-21(34)14(2)24-16(28)7-5-4-6-10-27-17(29)8-9-18(27)30/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,33)(H,24,28)(H,25,35)(H,26,34)(H,31,32)/t13-,14-,15-/m0/s1 |
InChI Key |
YJKZVKCTHXSDDV-KKUMJFAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.